1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as L-685,458 and is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties The synthetic methodologies for related urea derivatives have been explored to provide insights into their potential applications in scientific research. The stereoselective synthesis of active metabolites, as seen in the potent PI3 kinase inhibitor PKI-179, demonstrates the relevance of such compounds in developing targeted therapies (Chen et al., 2010). The process involves stereospecific hydroboration and stereochemical determination, highlighting the compound's significance in medicinal chemistry and drug development.
Anticancer and Enzyme Inhibition Studies Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer properties, showcasing the therapeutic potential of such compounds (Mustafa et al., 2014). The study presents the compound's utility in probing biological systems and developing new treatments, especially in oncology.
Material Science and Polymer Applications The research into electro-Fenton degradation of antimicrobials by electrochemical systems presents another dimension of applications for related compounds. These systems, using urea derivatives as intermediates, contribute to environmental science by offering solutions to pollution and degradation of persistent organic pollutants (Sirés et al., 2007).
Chemical Synthesis and Molecular Design In another study, N-aryl-N′-pyridyl ureas were synthesized and their impact on the bulk polymerization of diglycidyl ether of bisphenol A was evaluated, indicating the compound's importance in polymer science and engineering (Makiuchi et al., 2015). This demonstrates the versatility of such compounds in creating materials with specific properties for industrial applications.
Pharmacological Research The role of orexin-1 receptor mechanisms on compulsive food consumption highlights the neuropharmacological implications of related urea derivatives. This study underscores the potential of such compounds in understanding and treating eating disorders, providing a foundation for developing new therapeutic agents (Piccoli et al., 2012).
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-3-5-14(6-4-13)20-19(24)21-15-11-18(23)22(12-15)16-7-9-17(25-2)10-8-16/h3-10,15H,11-12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABVOHBPSGGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.